molecular formula C12H16N2 B3289405 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine CAS No. 857776-15-9

2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B3289405
CAS No.: 857776-15-9
M. Wt: 188.27 g/mol
InChI Key: DFKIETDRDXWUSE-UHFFFAOYSA-N
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Description

2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features a dimethyl substitution on the indole ring, which can influence its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been found to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . This binding can lead to changes in cellular responses, including alterations in gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been reported to inhibit or activate various enzymes, which can result in significant biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Indole derivatives have shown varying degrees of stability and degradation, which can influence their long-term effects on cells . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxic or adverse effects . Understanding the dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Indole derivatives have been reported to participate in metabolic pathways that are crucial for their biological activity . These interactions can influence the compound’s therapeutic potential and its effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound interacts with transporters and binding proteins, which can affect its localization and accumulation . Understanding these interactions is crucial for determining the compound’s therapeutic potential and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The dimethyl substitution can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various hydrogenated indole derivatives.

Scientific Research Applications

2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethyl groups in 2-(1,7-dimethyl-1H-indol-3-yl)ethan-1-amine can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets. This can make it more effective in certain biological applications compared to its non-methylated counterparts.

Properties

IUPAC Name

2-(1,7-dimethylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-3-5-11-10(6-7-13)8-14(2)12(9)11/h3-5,8H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKIETDRDXWUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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